An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-fluoroisonicotinamide
An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-fluoroisonicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-fluoroisonicotinamide is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs, including the isonicotinamide core, a bromine atom, and a fluorine atom, confer unique electronic and physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the bromine atom provides a versatile handle for further chemical modifications through cross-coupling reactions. This guide provides a comprehensive overview of the known and predicted chemical properties of 3-Bromo-5-fluoroisonicotinamide, offering insights into its synthesis, reactivity, and potential applications.
Chemical Identity and Physical Properties
Table 1: Core Identifiers and Physicochemical Properties of 3-Bromo-5-fluoroisonicotinamide
| Property | Value | Source/Comment |
| IUPAC Name | 3-Bromo-5-fluoroisonicotinamide | --- |
| CAS Number | 1353636-72-2 | [1] |
| Molecular Formula | C₆H₄BrFN₂O | [1] |
| Molecular Weight | 219.01 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | Based on similar compounds. |
| Melting Point | Not experimentally determined. Predicted to be in the range of 150-200 °C. | Based on related structures. |
| Boiling Point | Not experimentally determined. Predicted to be >300 °C. | High due to polarity and hydrogen bonding. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). | Predicted based on chemical structure. |
| pKa | Not experimentally determined. Predicted to be around 2-3 for the pyridine nitrogen. | Electron-withdrawing groups decrease basicity. |
| LogP | Not experimentally determined. Predicted to be in the range of 1.5-2.5. | Calculated based on structure. |
Synthesis and Purification
The synthesis of 3-Bromo-5-fluoroisonicotinamide can be approached through several strategic pathways, typically involving the construction of the substituted pyridine ring followed by the formation of the amide. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
A common strategy for the synthesis of substituted isonicotinamides involves the preparation of the corresponding isonicotinic acid, followed by amidation.
Caption: Proposed synthesis of 3-Bromo-5-fluoroisonicotinamide.
Step-by-Step Experimental Protocol (Hypothetical)
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Cyanation of 3-Bromo-5-fluoropyridine:
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To a solution of 3-Bromo-5-fluoropyridine in a suitable solvent (e.g., DMF or DMA), add zinc cyanide and a palladium catalyst (e.g., Pd(PPh₃)₄).
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Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
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After cooling, quench the reaction with water and extract the product with an organic solvent.
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Purify the crude product by column chromatography to yield 3-Bromo-5-fluoroisonicotinonitrile.
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Hydrolysis to 3-Bromo-5-fluoroisonicotinic acid:
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Treat the 3-Bromo-5-fluoroisonicotinonitrile with a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH) in an aqueous solution.
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Heat the mixture to reflux for several hours until hydrolysis is complete.
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Adjust the pH to precipitate the carboxylic acid.
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Filter, wash with cold water, and dry the solid to obtain 3-Bromo-5-fluoroisonicotinic acid.
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Amidation to 3-Bromo-5-fluoroisonicotinamide:
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Activate the carboxylic acid by treating it with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an anhydrous solvent to form the acyl chloride.
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Carefully add the acyl chloride solution to a cooled solution of concentrated ammonium hydroxide.
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Stir the reaction mixture until the formation of the amide is complete.
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Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3-Bromo-5-fluoroisonicotinamide.
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Spectral Properties
¹H NMR Spectroscopy (Predicted)
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Aromatic Protons: Two signals are expected in the aromatic region (typically δ 7.5-9.0 ppm).
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The proton at the C2 position is expected to be a doublet, coupled to the fluorine atom at C5.
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The proton at the C6 position is expected to be a singlet or a very small doublet due to a smaller coupling constant with the fluorine at C5.
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Amide Protons: Two broad singlets corresponding to the -NH₂ protons are expected, typically in the range of δ 7.0-8.0 ppm, which may be exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
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The spectrum will show six distinct signals for the six carbon atoms.
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The carbon atoms attached to the electronegative fluorine and bromine atoms will be significantly influenced. The C-F coupling will be observed as a large doublet, and the C-Br will show a characteristic shift.
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The carbonyl carbon of the amide group will appear downfield, typically in the range of δ 160-170 ppm.
Infrared (IR) Spectroscopy (Predicted)
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N-H Stretching: Two medium to strong bands in the region of 3100-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.
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C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹ due to the amide carbonyl group.
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C-N Stretching: A band in the region of 1400-1450 cm⁻¹.
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C-Br and C-F Stretching: Absorptions in the fingerprint region, typically below 1200 cm⁻¹.
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Aromatic C-H and C=C/C=N Stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
Mass Spectrometry (Predicted)
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Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 218 and 220, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
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Fragmentation: Common fragmentation pathways would involve the loss of the amide group (-CONH₂), the bromine atom (-Br), and the fluorine atom (-F).
Chemical Reactivity
The reactivity of 3-Bromo-5-fluoroisonicotinamide is governed by the interplay of the electron-withdrawing effects of the fluorine atom and the pyridine nitrogen, and the presence of the bromine atom, which is a good leaving group in cross-coupling reactions.
Caption: Key reaction types for 3-Bromo-5-fluoroisonicotinamide.
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Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C3 position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide range of substituents, including alkyl, aryl, alkynyl, and amino groups, providing a powerful tool for generating diverse chemical libraries for drug discovery.
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Nucleophilic Aromatic Substitution (SNAAr): The pyridine ring is electron-deficient, which can facilitate nucleophilic aromatic substitution. However, the positions are highly influenced by the substituents. While the bromine is a good leaving group, the fluorine atom can also be displaced by strong nucleophiles under certain conditions, although this is generally less favorable than reactions at the C-Br bond.
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Modification of the Amide Group: The primary amide can undergo various transformations, including dehydration to a nitrile, hydrolysis to the corresponding carboxylic acid, or N-alkylation/arylation.
Potential Applications in Drug Discovery
Substituted isonicotinamides are a well-established class of compounds with a broad range of biological activities. The incorporation of fluorine and bromine into the isonicotinamide scaffold of 3-Bromo-5-fluoroisonicotinamide suggests its potential as a key intermediate in the development of novel therapeutics.
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Enzyme Inhibitors: The isonicotinamide moiety is present in several enzyme inhibitors. The specific substitution pattern of 3-Bromo-5-fluoroisonicotinamide could be exploited to design potent and selective inhibitors for various targets. For instance, substituted nicotinamides have been investigated as inhibitors of succinate dehydrogenase, which is a target for antifungal agents.[2]
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Antimicrobial Agents: Isonicotinamide derivatives have a long history in the development of antimicrobial agents, most notably isoniazid for the treatment of tuberculosis. Novel derivatives are continuously being explored to combat drug resistance.
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Oncology: The strategic placement of fluorine can enhance the anticancer properties of small molecules. Fluorinated compounds are prevalent in oncology drug discovery due to their ability to improve metabolic stability and target engagement.[3]
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Central Nervous System (CNS) Agents: The ability of fluorine to modulate lipophilicity and pKa can be beneficial for designing drugs that can cross the blood-brain barrier.
Safety and Handling
As with any halogenated aromatic compound, 3-Bromo-5-fluoroisonicotinamide should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
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Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
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Inhalation: Avoid inhaling dust or vapors.
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Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a cool, dry place away from incompatible materials.
Based on data for similar compounds like 5-Bromonicotinamide, the following hazard statements may apply: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, and May cause respiratory irritation.[4]
Conclusion
3-Bromo-5-fluoroisonicotinamide is a promising chemical entity for the development of new pharmaceuticals. While detailed experimental data for this specific compound is limited, its structural features suggest a rich chemical reactivity that can be exploited for the synthesis of diverse compound libraries. Its isonicotinamide core, combined with the strategic placement of bromine and fluorine, provides a strong foundation for the design of molecules with potentially enhanced biological activity and favorable pharmacokinetic properties. Further research into the synthesis, reactivity, and biological evaluation of derivatives of 3-Bromo-5-fluoroisonicotinamide is warranted to fully explore its potential in medicinal chemistry.
References
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PubMed. Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors. [Link]
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PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]
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PubChem. 5-Bromonicotinamide. [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Bromonicotinamide | C6H5BrN2O | CID 1808 - PubChem [pubchem.ncbi.nlm.nih.gov]


